molecular formula C19H20ClN3O2 B11186250 2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11186250
M. Wt: 357.8 g/mol
InChI Key: MDWSAPOWENINKH-UHFFFAOYSA-N
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Description

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a dimethylcyclohexane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-amine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of a pyrazole ring with a chlorophenyl group and a dimethylcyclohexane-dione moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H20ClN3O2/c1-11-17(12-4-6-13(20)7-5-12)18(23-22-11)21-10-14-15(24)8-19(2,3)9-16(14)25/h4-7,10,24H,8-9H2,1-3H3,(H,22,23)

InChI Key

MDWSAPOWENINKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)(C)C)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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